N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-alanine
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Overview
Description
2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)ACETAMIDO]PROPANOIC ACID is a complex organic compound that belongs to the class of benzotriazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)ACETAMIDO]PROPANOIC ACID typically involves the condensation of 4-oxo-3,4-dihydro-1,2,3-benzotriazine with an appropriate acylating agent. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates and their subsequent coupling. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)ACETAMIDO]PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)ACETAMIDO]PROPANOIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases associated with GPR139 modulation.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)ACETAMIDO]PROPANOIC ACID involves its interaction with specific molecular targets, such as GPR139. This interaction can modulate the activity of the receptor, leading to various biological effects. The compound may also influence signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one: Known for its use in peptide synthesis.
3,4-Dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids: Utilized in the synthesis of advanced materials.
Uniqueness
2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)ACETAMIDO]PROPANOIC ACID is unique due to its specific structure, which allows it to interact with GPR139 and other molecular targets. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H12N4O4 |
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Molecular Weight |
276.25 g/mol |
IUPAC Name |
(2S)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C12H12N4O4/c1-7(12(19)20)13-10(17)6-16-11(18)8-4-2-3-5-9(8)14-15-16/h2-5,7H,6H2,1H3,(H,13,17)(H,19,20)/t7-/m0/s1 |
InChI Key |
DXLKBCNMVIPOJW-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CN1C(=O)C2=CC=CC=C2N=N1 |
Canonical SMILES |
CC(C(=O)O)NC(=O)CN1C(=O)C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
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